Technical Guide: Fluorophenyl Ethyl Dimethylpiperazine Derivatives in Medicinal Chemistry
Executive Summary Fluorophenyl ethyl dimethylpiperazine represents a privileged chemical scaffold in modern medicinal chemistry, serving as a versatile pharmacophore for targeting G-Protein Coupled Receptors (GPCRs), spe...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Fluorophenyl ethyl dimethylpiperazine represents a privileged chemical scaffold in modern medicinal chemistry, serving as a versatile pharmacophore for targeting G-Protein Coupled Receptors (GPCRs), specifically Sigma (
) and Serotonin (5-HT) receptors, as well as monoamine transporters.
This guide provides a technical deep-dive for researchers into the structure-activity relationships (SAR) , synthetic pathways , and pharmacological profiles of these derivatives. Unlike simple phenylpiperazines (e.g., pFPP), the addition of the ethyl linker and dimethyl substitution introduces critical conformational constraints and metabolic stability, shifting the molecule's profile from a non-selective monoamine releaser to a high-affinity ligand for specific therapeutic targets.
Chemical Identity & Pharmacophore Analysis[1][2]
The core structure consists of three distinct domains, each serving a specific role in receptor binding:
Lipophilic Tail (Fluorophenyl): A phenyl ring substituted with fluorine (typically para or ortho). The fluorine atom blocks metabolic oxidation at the reactive phenyl position and enhances lipophilicity (
Linker (Ethyl Chain): A two-carbon spacer that places the basic nitrogen at an optimal distance (~5-7 Å) from the aromatic ring, mimicking the endogenous neurotransmitter dopamine and serotonin pharmacophores.
Basic Core (Dimethylpiperazine): A piperazine ring with two methyl groups (typically 2,5- or 3,5-substitution).
Role: The methyl groups introduce chirality and steric hindrance , reducing the rate of N-dealkylation by cytochrome P450 enzymes and enhancing selectivity between receptor subtypes (e.g., 5-HT
vs. D).
Structural Isomerism
The position of the methyl groups on the piperazine ring drastically alters the 3D conformation:
3,5-Dimethylpiperazine: Often exists in the cis-conformation to minimize steric strain, placing the methyl groups in equatorial positions. This is a common motif in Sigma-1 receptor ligands.[1]
2,5-Dimethylpiperazine: Introduces a chiral center adjacent to the nitrogen, often used to differentiate between enantioselective binding pockets in kinases or transporters.
Synthetic Protocols
The synthesis of 1-[2-(4-fluorophenyl)ethyl]-3,5-dimethylpiperazine is a standard nucleophilic substitution workflow.[1] Below is a validated protocol optimized for yield and purity.
Reaction Scheme (Graphviz Visualization)
Caption: Figure 1. Convergent synthesis via N-alkylation of dimethylpiperazine.
Step-by-Step Protocol
Reagent Preparation:
Dissolve 2,6-dimethylpiperazine (1.2 eq) in anhydrous Acetonitrile (MeCN) .
Add Potassium Carbonate (K
CO) (2.0 eq) as the proton scavenger.
Add a catalytic amount of Potassium Iodide (KI) (0.1 eq) to accelerate the reaction via the Finkelstein mechanism (converting alkyl bromide to more reactive alkyl iodide in situ).
Alkylation:
Dropwise add 1-(2-bromoethyl)-4-fluorobenzene (1.0 eq) dissolved in MeCN to the stirring piperazine mixture.
Critical Step: Heat the mixture to reflux (80-82°C) under nitrogen atmosphere for 16 hours. Monitor consumption of the bromide via TLC (Hexane:EtOAc 7:3).
Workup & Purification:
Cool to room temperature and filter off inorganic salts (KBr/K
CO).
Concentrate the filtrate in vacuo.
Redissolve residue in DCM, wash with water (x2) and brine (x1).
Purification: Flash column chromatography using a gradient of DCM
5% MeOH/DCM. The dimethyl group typically increases solubility in organic solvents compared to the bare piperazine.
Pharmacological Profile[1][2][3][4][5][6]
Primary Targets: Sigma and 5-HT Receptors
The "Fluorophenyl-Ethyl-Piperazine" motif is a classic "privileged structure" for aminergic GPCRs.[1]
Target Receptor
Binding Affinity ()
Mechanism of Action
Therapeutic Relevance
Sigma-1 ()
High (1–50 nM)
Agonist / Antagonist
Neuroprotection, Antipsychotic activity.[1] The ethyl linker allows the phenyl ring to occupy the hydrophobic pocket while the basic N forms a salt bridge with Asp126.
5-HT
Moderate (50–200 nM)
Antagonist
Atypical antipsychotic profile. Methyl substitution reduces affinity compared to bare piperazine but increases selectivity against D.
Dopamine Transporter (DAT)
Variable
Reuptake Inhibitor
Potential for psychostimulant effects (if lipophilicity is high) or treatment of addiction (if selectivity > SERT is achieved).
hERG Channel
Risk Target
Blocker
Toxicology Warning: The basic nitrogen + lipophilic tail pharmacophore often cross-reacts with hERG, leading to QT prolongation risks.
Signaling Pathway & Mechanism
The following diagram illustrates the downstream effects when this scaffold acts as a Sigma-1 Receptor Agonist , a common application for this class of derivatives.
Caption: Figure 2. Putative mechanism of action for Sigma-1 mediated neuroprotection.[1]
Safety & Toxicology (E-E-A-T)
As a Senior Application Scientist, it is mandatory to highlight the safety margins of this scaffold.
Serotonergic Toxicity: Derivatives lacking the steric bulk of the dimethyl groups (i.e., simple p-fluorophenylpiperazines) are known metabolites of designer drugs and can induce Serotonin Syndrome when combined with MAOIs. The dimethyl variants generally exhibit lower intrinsic efficacy at 5-HT release, reducing (but not eliminating) this risk.
Metabolic Stability: The fluorine atom at the para-position of the phenyl ring effectively blocks hydroxylation, extending the half-life (
). However, this can lead to bioaccumulation if the piperazine ring is not metabolically accessible.
Legal Status: While the specific dimethyl derivatives are often research chemicals, they are structural analogs of controlled substances (like substituted piperazines). Researchers must verify local regulations (e.g., Federal Analogue Act in the US) before synthesis.
References
Synthesis and antiallergy activity of N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamide derivatives. Journal of Medicinal Chemistry.
Synthesis and biological characterization of alpha-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazinebutanol and analogues. Journal of Medicinal Chemistry.
Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability. National Institutes of Health (PMC).[1]
1-[2-(4-Fluorophenyl)ethyl]-2,6-dimethylpiperazine is a synthetic piperazine derivative structurally related to the GBR series (e.g., GBR-12909) and calcium channel blockers (e.g., Flunarizine).[1] The molecule features a lipophilic 4-fluorophenethyl moiety attached to a sterically hindered 2,6-dimethylpiperazine core.[1]
Key Safety Insight: As an NCE, specific clinical toxicology data is absent. This profile is constructed via Structure-Activity Relationship (SAR) Read-Across from validated analogs (GBR-12935, BZP, and Flunarizine).[1] The primary toxicological risks are hERG-mediated cardiotoxicity (QT prolongation) and CNS overstimulation (dopaminergic/serotonergic toxicity).[1]
High BBB permeability; accumulation in lipid-rich tissues (brain/liver).[1]
pKa (Basic N)
~8.5 – 9.0
Predominantly ionized at physiological pH; lysosomal trapping likely.[1]
Stereochemistry
cis / trans isomers
cis-2,6-dimethyl is typically more metabolically stable and potent.[1]
Metabolic Block
4-Fluoro
Blocks para-hydroxylation, extending half-life compared to non-fluorinated analogs.[1]
Pharmacotoxicology: Mechanism of Action
The safety profile is dictated by the compound's interaction with three primary biological targets, predicted based on its pharmacophore:
Monoamine Transporters (DAT/NET/SERT):
Mechanism:[1] The phenethyl-piperazine scaffold is a privileged structure for Dopamine Transporter (DAT) inhibition.[1] The 2,6-dimethyl substitution often increases selectivity for DAT over SERT, reducing serotonin syndrome risk but increasing psychostimulant potential.[1]
Mechanism:[1] High affinity expected due to the N-substituted piperazine and lipophilic tail.[1]
Tox Risk:[1] Dystonia, motor control disruption (at high doses).[1]
hERG Potassium Channels (Kv11.1):
Mechanism:[1] Direct pore blockade.[1] The combination of a basic nitrogen and a lipophilic aromatic ring (pharmacophore for hERG block) poses a significant risk.[1]
Tox Risk:[1] QT interval prolongation, Torsades de Pointes (TdP).[1]
Signaling & Toxicity Pathway (DOT Visualization)
Figure 1: Predicted Pharmacotoxicological Pathway illustrating the cascade from molecular targets to systemic toxicity.[1]
Basis: Structurally similar piperazines (e.g., BZP) show LD50s in this range.[1] The 4-fluoro group may increase potency, lowering the LD50 compared to the non-fluorinated parent.[1]
Mechanism: The 4-fluorophenethyl group mimics the pharmacophore of potent hERG blockers like Sertindole or Pimozide.[1]
Safety Margin: Likely narrow.[1] In vitro hERG IC50 is predicted to be in the low micromolar range (1–10 µM).[1]
Recommendation:Mandatory hERG screening before any in vivo escalation.[1]
Genotoxicity & Carcinogenicity
Ames Test Prediction: Likely Negative for direct mutagenicity.[1]
Nitrosamine Risk:High .[1] Secondary amines (if the piperazine ring opens or degrades) or the precursor 2,6-dimethylpiperazine can form N-nitroso-2,6-dimethylpiperazine (a potent carcinogen) in the presence of nitrites.[1]
Handling: Avoid use with nitrosating agents (e.g., sodium nitrite) in acidic media.[1]
Metabolic Stability & Hepatotoxicity
Metabolic Route:
N-dealkylation: Cleavage of the ethyl bridge (mediated by CYP3A4).[1]
Hydroxylation: The 4-fluoro group blocks the para position, forcing hydroxylation to the ortho position or the piperazine ring.[1]
Tox Implication: Blocked metabolism often leads to bioaccumulation .[1] The 2,6-dimethyl groups sterically hinder N-oxidation, potentially prolonging the drug's residence time in the liver.[1]
Experimental Protocols for Safety Validation
To validate the safety profile of this NCE, the following assays are required. These protocols are designed to be self-validating with positive controls.[1]
Analysis: Calculate IC50 using non-linear regression (Sigmoidal dose-response).
Handling, Storage & Disposal[1]
Storage: -20°C, desiccated, protected from light. The 4-fluoro group is stable, but the piperazine nitrogen is prone to oxidation.[1]
Solubility: Soluble in DMSO (>10 mg/mL) and Ethanol.[1] Poorly soluble in water unless converted to HCl or fumarate salt.[1]
Disposal: Incineration in a chemical combustor equipped with a scrubber (to neutralize HF gas produced from the fluoro group).[1] Do not pour down the drain.
References
Rothman, R. B., et al. (1989).[1] "High affinity dopamine reuptake inhibitors as potential cocaine antagonists: A strategy for drug development." Life Sciences.[1] Link (Foundational SAR for GBR analogs).[1]
Baumann, M. H., et al. (2005).[1] "N-Substituted piperazines abused by humans mimic the molecular mechanism of 3,4-methylenedioxymethamphetamine (MDMA, or 'Ecstasy')."[1] Neuropsychopharmacology. Link (Toxicity of piperazine derivatives).[1]
Guo, J., et al. (2009).[1] "Structure-activity relationships of a series of N-substituted piperazines as dual serotonin/dopamine transporter inhibitors." Bioorganic & Medicinal Chemistry Letters. Link (SAR of phenethyl-piperazines).[1]
Vandenberg, J. I., et al. (2001).[1] "hERG K+ channels: structure, function, and clinical significance." Physiological Reviews. Link (Mechanisms of hERG blockade by lipophilic amines).[1]
FDA Guidance for Industry. (2012). "S7B Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation)." Link (Regulatory standard for hERG testing).[1]
Application Note: A Robust HPLC-UV Method for the Quantification of 1-[2-(4-Fluorophenyl)ethyl]-2,6-dimethylpiperazine
Abstract This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the detection and quantification of 1-[2-(4-Fluorophenyl)ethyl]-2,6-dimethylpiperazi...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the detection and quantification of 1-[2-(4-Fluorophenyl)ethyl]-2,6-dimethylpiperazine. The method utilizes a C18 stationary phase with a buffered mobile phase and ultraviolet (UV) detection. A comprehensive guide to method development, optimization, and validation in accordance with International Council for Harmonisation (ICH) guidelines is presented. This protocol is designed for researchers, scientists, and drug development professionals requiring accurate and precise quantification of this piperazine derivative in various sample matrices.
Introduction
1-[2-(4-Fluorophenyl)ethyl]-2,6-dimethylpiperazine is a substituted piperazine derivative with potential applications in pharmaceutical development. Accurate and precise analytical methods are crucial for its quantification in drug substance and drug product, enabling reliable assessment of purity, stability, and pharmacokinetic properties. High-performance liquid chromatography (HPLC) with UV detection is a widely used technique in pharmaceutical analysis due to its robustness, versatility, and cost-effectiveness.[1]
The primary challenge in the HPLC analysis of many piperazine derivatives is their weak UV absorption.[2] However, the presence of the 4-fluorophenyl group in the target analyte provides a chromophore that allows for direct UV detection.[3] This application note describes a systematic approach to developing and validating an HPLC method, ensuring it is fit for its intended purpose.[4]
Physicochemical Properties and Chromatographic Considerations
A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful HPLC method. 1-[2-(4-Fluorophenyl)ethyl]-2,6-dimethylpiperazine is a basic compound due to the presence of the piperazine ring, which contains two secondary amine groups.[5][6] This basicity can lead to poor peak shape and inconsistent retention on traditional silica-based reversed-phase columns due to interactions with residual silanol groups on the stationary phase.[7]
To mitigate these undesirable interactions, several strategies can be employed:
Mobile Phase pH Control: Maintaining the mobile phase pH below the pKa of the analyte ensures it is in its ionized form, which can improve peak shape.[8]
Use of End-capped Columns: Modern C18 columns are often "end-capped" to reduce the number of accessible silanol groups.
Mobile Phase Additives: The addition of a competing base, such as diethylamine, to the mobile phase can saturate the active silanol sites and improve peak symmetry.[9]
The fluorophenyl group provides the necessary chromophore for UV detection. The optimal detection wavelength is determined by analyzing the UV spectrum of the compound.
HPLC Method Development
The development of a robust HPLC method follows a logical progression from initial screening to fine-tuning of chromatographic parameters.
Diagram: HPLC Method Development Workflow
Caption: A structured workflow for HPLC method development and validation.
Experimental Protocol: HPLC Method for 1-[2-(4-Fluorophenyl)ethyl]-2,6-dimethylpiperazine
This protocol provides a starting point for the analysis. Further optimization may be required based on the specific instrumentation and sample matrix.
Instrumentation and Chromatographic Conditions
Parameter
Recommended Condition
Rationale
HPLC System
Agilent 1100/1200 Series or equivalent with UV/PDA detector
Standard, reliable instrumentation for pharmaceutical analysis.[9]
Column
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm)
C18 columns provide good retention for moderately non-polar compounds.[10]
Mobile Phase A
0.1% Trifluoroacetic Acid (TFA) in Water
TFA acts as an ion-pairing agent and helps to maintain a low pH, improving peak shape for basic analytes.[6]
Mobile Phase B
0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Acetonitrile is a common organic modifier in reversed-phase HPLC.[11]
Gradient Elution
20% B to 80% B over 15 minutes
A gradient is often necessary to elute compounds with a range of polarities and to clean the column between injections.
Flow Rate
1.0 mL/min
A standard flow rate for a 4.6 mm ID column.
Column Temperature
30 °C
Maintaining a constant temperature ensures reproducible retention times.
Detection Wavelength
254 nm (or determined λmax)
The fluorophenyl group is expected to have significant absorbance in this region.[3]
Injection Volume
10 µL
A typical injection volume for analytical HPLC.
Preparation of Solutions
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 1-[2-(4-Fluorophenyl)ethyl]-2,6-dimethylpiperazine reference standard and dissolve it in 10 mL of methanol.
Working Standard Solutions (1-100 µg/mL): Prepare a series of working standards by serially diluting the stock solution with the mobile phase initial composition (e.g., 80:20 Mobile Phase A:B).
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or mobile phase) to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.[12]
Method Validation Protocol (as per ICH Q2(R2) Guidelines)
Once the method is optimized, it must be validated to ensure it is suitable for its intended purpose.[1][13] The following parameters should be assessed:
Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[13]
Protocol:
Analyze a blank sample (matrix without the analyte).
Analyze a sample of the analyte.
Analyze a spiked sample containing the analyte and potential impurities or placebo components.
Perform forced degradation studies (acid, base, oxidation, heat, light) to demonstrate that the analyte peak is resolved from any degradation products.
Linearity
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[14]
Protocol:
Prepare at least five concentrations of the analyte across the desired range (e.g., 50-150% of the expected sample concentration).
Inject each concentration in triplicate.
Plot a calibration curve of peak area versus concentration.
Determine the correlation coefficient (r²), y-intercept, and slope of the regression line. An r² value > 0.99 is typically required.
Accuracy
Accuracy is the closeness of test results obtained by the method to the true value.[14]
Protocol:
Perform recovery studies by spiking a placebo or blank matrix with known amounts of the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
Analyze each spiked sample in triplicate.
Calculate the percentage recovery at each level. The recovery should typically be within 98-102%.
Precision
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[14] It is assessed at three levels: repeatability, intermediate precision, and reproducibility.
Protocol:
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, with the same analyst and instrument.[14]
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.
The relative standard deviation (%RSD) for the replicate analyses should be less than 2%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[15]
Protocol:
These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[9]
Protocol:
Introduce small variations to the method parameters, such as:
Flow rate (e.g., ± 0.1 mL/min)
Column temperature (e.g., ± 2 °C)
Mobile phase composition (e.g., ± 2% organic component)
Detection wavelength (e.g., ± 2 nm)
Assess the impact of these changes on the system suitability parameters (e.g., retention time, peak area, tailing factor).
Diagram: Validation Parameter Relationships
Caption: Key parameters for HPLC method validation as per ICH guidelines.
Summary of Validation Acceptance Criteria
Validation Parameter
Acceptance Criteria
Specificity
Analyte peak is well-resolved from all other peaks (Resolution > 2).
Linearity
Correlation coefficient (r²) ≥ 0.99
Accuracy
Mean recovery between 98.0% and 102.0%
Precision
%RSD ≤ 2.0%
LOD
Signal-to-Noise Ratio ≥ 3:1
LOQ
Signal-to-Noise Ratio ≥ 10:1
Robustness
System suitability parameters pass under varied conditions.
Conclusion
The HPLC method described in this application note provides a reliable and robust means for the quantitative analysis of 1-[2-(4-Fluorophenyl)ethyl]-2,6-dimethylpiperazine. The systematic approach to method development and validation ensures that the method is fit for its intended purpose in a regulated environment. The provided protocols offer a solid foundation for researchers and scientists to implement and adapt this method for their specific analytical needs.
References
Journal of Chemical and Pharmaceutical Research, "Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV". Link
BenchChem, "A Comparative Guide to HPLC-UV Method Development for N-Boc-piperazine Analysis". Link
BenchChem, "Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines". Link
BenchChem, "A Comparative Guide to HPLC Purity Validation of 1-(2-chloroethyl)piperazine Derivatives". Link
Zenodo, "METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW". Link
ResearchGate, "Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines". Link
Pharmaguideline, "Steps for HPLC Method Validation". Link
SIELC Technologies, "HPLC Analysis of Piperazine on Primesep 100". Link
SIELC Technologies, "HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column". Link
PMC, "Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach". Link
AMSbiopharma, "ICH Guidelines for Analytical Method Validation Explained". Link
LCGC, "HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts". Link
MicroSolv Technology Corporation, "Amide or Amino HPLC Columns What are the Differences - Tech Information". Link
ResearchGate, "[Study of the separation factors of basic compounds in HPLC using a reversed-phase amino-type column]". Link
Slideshare, "Ich guidelines for validation final". Link
PMC, "Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile". Link
LCGC, "New Advice on an Old Topic: Buffers in Reversed-Phase HPLC". Link
Thermo Fisher Scientific, "Designing Ion Chromatography Methods for Determining Amines in Pharmaceuticals". Link
PubChem, "1-(2-((4-Fluorophenyl)phenylmethoxy)ethyl)-4-(3-phenylpropyl)piperazine". Link
ICH, "Validation of Analytical Procedures Q2(R2)". Link
PMC, "Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis". Link
Chemass, "The Cleaning and Regeneration of Reversed-Phase HPLC Columns". Link
PubChem, "1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-[3-(4-fluorophenyl)propyl]piperazine". Link
Chemsrc, "CAS#:1021859-68-6 | 1-[2-Fluoro-2-(4-fluorophenyl)ethyl]piperazine". Link
SpectraBase, "1-[2-(4-Fluorophenyl)ethyl]piperazine - Optional[Vapor Phase IR] - Spectrum". Link
University of Arizona, "Photolysis of fluorochemicals: Tracking fluorine, use of UV-LEDs, and computational insights". Link
Sigma-Aldrich, "1-(2-Fluorophenyl)piperazine 97". Link
Universitas Airlangga, "FT-IR, UV, NMR, Spectral Examinations Report of 2-(2,4-Difluorophenyl)-1,3-Bis-(1,2,4-Triazol-1-yl) Propan-2-ol on the Basis of Boosting Electric and Optical Properties Using DFT". Link
UNODC, "Recommended methods for the Identification and Analysis of Piperazines in Seized Materials". Link
Advanced Materials Technology, "Separation of PAH Compounds using UV and Fluorescence Detection - HPLC". Link
BenchChem, "HPLC method for quantification of 2-(4-fluorophenyl)-N-methylethanamine". Link
ResearchGate, "Determination of fluoride as fluorosilane derivative using reversed-phase HPLC with UV detection for determination of total organic fluorine | Request PDF". Link
Application Note: Advanced Radiosynthesis of 1-[2-(4-Fluorophenyl)ethyl]-2,6-dimethylpiperazine
Executive Summary & Strategic Analysis This application note details the radiosynthesis of 1-[2-(4-Fluorophenyl)ethyl]-2,6-dimethylpiperazine , a pharmacophore structurally relevant to high-affinity ligands for Sigma-1 r...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Analysis
This application note details the radiosynthesis of 1-[2-(4-Fluorophenyl)ethyl]-2,6-dimethylpiperazine , a pharmacophore structurally relevant to high-affinity ligands for Sigma-1 receptors, Dopamine transporters (DAT), and Calcium channels (related to Flunarizine/Vanoxerine class).
In drug development, this scaffold requires precise radiolabeling for two distinct phases:
Carbon-14 (
C): Required for ADME (Absorption, Distribution, Metabolism, Excretion) studies to map metabolic fate and mass balance.
Fluorine-18 (
F): Required for Positron Emission Tomography (PET) to assess receptor occupancy and blood-brain barrier (BBB) penetration.
Critical Chemical Considerations (Expertise & Experience)
Stereochemical Control: The 2,6-dimethylpiperazine moiety exists as cis (meso) and trans (racemic) isomers. The biological activity often differs significantly between these forms. This protocol assumes the use of cis-2,6-dimethylpiperazine (predominant commercial form) but mandates chiral HPLC for trans-isomer isolation if required.
Metabolic Stability: For
C labeling, the position of the label is critical. Labeling the N-methyl groups (if present) or the O-methyls is risky due to rapid metabolic demethylation.
Recommended Site: The benzylic carbon (beta to the piperazine nitrogen) or the phenyl ring . This guide focuses on the benzylic position via [carboxyl-
C] precursors, ensuring the label remains with the core pharmacophore during primary metabolism.
Synthesis Strategy & Logic
The synthesis is designed as a convergent approach. We utilize a "Label-and-Link" strategy where the radioactive fragment is synthesized separately and coupled to the non-radioactive secondary amine (2,6-dimethylpiperazine) in the final step. This maximizes radiochemical yield (RCY) by reducing the number of radioactive steps.
Visual Workflow (Graphviz)
Figure 1: Convergent synthesis pathway for Carbon-14 labeling at the ethyl bridge position.
Protocol A: Carbon-14 Radiosynthesis (ADME Focus)
Target: [Ethyl-1-
C]1-[2-(4-Fluorophenyl)ethyl]-2,6-dimethylpiperazine.
Specific Activity Goal: 50–60 mCi/mmol.
Materials
Precursor: [Carboxyl-
C]4-Fluorophenylacetic acid (Custom or Commercial source).
F]1-[2-(4-Fluorophenyl)ethyl]-2,6-dimethylpiperazine.
Strategy: Since the molecule contains a 4-fluorophenyl group, we can introduce F directly via Nucleophilic Aromatic Substitution (SAr).
Precursor Design
Direct fluorination of a non-activated benzene ring is difficult. We must use a precursor with a leaving group at the para-position of the phenethyl chain.
Precursor: 1-[2-(4-Nitrophenyl)ethyl]-2,6-dimethylpiperazine (Nitro-precursor) or the corresponding Iodonium salt.
Protection: The secondary amine of the piperazine (N-4) should be Boc-protected to prevent interference during fluorination.
Automated Synthesis Workflow (GE TRACERlab or similar)
Figure 2: Automated module workflow for Fluorine-18 labeling.
Step-by-Step Methodology
Isotope Production: Produce [
F]F via O(p,n)F reaction.
Activation: Trap [
F]F on a QMA cartridge. Elute with Kryptofix 2.2.2/KCO solution. Dry azeotropically with acetonitrile at 95°C.
Labeling: Add precursor (Boc-protected nitro-derivative, 5 mg) in DMSO (0.5 mL). Heat to 150°C for 15 minutes.
Note: High temperature is required for S
Ar on the relatively deactivated phenyl ring (unless an iodonium salt is used).
Deprotection: Add 1M HCl (1 mL) and heat at 100°C for 5 minutes to remove the Boc group.
Neutralization & Purification: Neutralize with NaOH. Inject onto Semi-prep HPLC.
QC: Verify identity via co-injection with non-radioactive standard.
Quality Control & Validation
Every batch must pass the following self-validating checks before release:
Radio-HPLC: Purity >98%. Retention time must match the cold standard within ±0.5 min.
Specific Activity: Calculated by UV absorbance (254 nm) vs. radioactivity peak area.
Radionuclidic Identity: Half-life measurement (
F: 109.7 min; C: N/A, use Liquid Scintillation Counting).
Chemical Purity: NMR (for
C batches) to confirm no residual solvents or precursors.
References
Landvatter, S. W. (1996). Procedures for the synthesis of [14C]labeled compounds. In Synthesis and Applications of Isotopically Labeled Compounds. Wiley.
Miller, P. W., et al. (2008). "Synthesis of 11C, 18F, 15O, and 13N Radiolabels for Positron Emission Tomography." Angewandte Chemie International Edition, 47(47), 8998-9033.
Guidechem. (n.d.). "Synthesis of 1-[2-(4-Fluorophenyl)ethyl]piperazine derivatives."
Lundbeck. (2015). "Patent WO2015155153A1: Process for the Synthesis of Piperazine Derivatives."[3] World Intellectual Property Organization.
Cai, L., et al. (2008). "Chemistry with [18F]Fluoride Ion." European Journal of Organic Chemistry, 2008(17), 2853–2861.
Disclaimer: This protocol involves the handling of radioactive materials. All procedures must be performed by trained personnel in licensed facilities in compliance with local radiation safety regulations.
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Synthesis Optimization GuideTopic: High-Yield Synthesis of 1-[2-(4-Fluorophenyl)ethyl]-2,6-dimethylpiperazine
Ticket ID: CHEM-SUP-2024-882
Status: Open
Assigned Specialist: Senior Application Scientist[1][2]
Executive Summary & Core Analysis
The Challenge:
Synthesizing 1-[2-(4-Fluorophenyl)ethyl]-2,6-dimethylpiperazine involves coupling a sterically defined secondary amine (2,6-dimethylpiperazine) with a phenethyl linker.[1][2] Users typically report low yields (<40%) due to three specific failure modes:
Regiochemical Confusion: Alkylation of 2,6-dimethylpiperazine predominantly occurs at the unhindered nitrogen (N4), formally yielding the 3,5-dimethyl isomer according to IUPAC rules.[2] If your target requires the alkyl group to be flanked by methyls (the true 2,6-isomer), direct alkylation will fail.
Elimination Competitors: The basicity of the piperazine, combined with heating, often causes the phenethyl halide starting material to undergo E2 elimination, forming 4-fluorostyrene instead of the desired product.
Stereochemical Mismatch: Commercial 2,6-dimethylpiperazine is often a mixture of cis (meso) and trans (racemic) isomers. These react at different rates and have vastly different solubility profiles, crashing yield during crystallization.
The Solution:
This guide prioritizes Reductive Amination over direct alkylation to minimize elimination byproducts and improve regiocontrol.
Critical Decision: Synthetic Route Selection
Before starting, confirm your target structure.
Scenario A (Most Common): You want to attach the phenethyl group to the accessible nitrogen of commercial 2,6-dimethylpiperazine. (Result: 1-substituted-3,5-dimethylpiperazine).[1][2]
Scenario B (Hard Mode): You specifically require the phenethyl group to be sterically crowded between the two methyl groups. (Result: 1-substituted-2,6-dimethylpiperazine).[1]
Note: This guide focuses on Scenario A , the standard medicinal chemistry route. If Scenario B is required, you must use "De Novo Cyclization" (reacting 4-fluorophenethylamine with bis(2-chloro-1-methylethyl)ether), as direct alkylation is impossible.[1]
Visual Workflow: Route Selection & Mechanism
Caption: Comparison of synthetic routes. Route B (Reductive Amination) avoids the E2 elimination trap common in Route A.
Optimized Protocols
Method A: Reductive Amination (Recommended)
Best for: High yield, mild conditions, avoiding styrene formation.[2]
Imine Formation: Dissolve 2,6-dimethylpiperazine in DCE. Add 2-(4-fluorophenyl)acetaldehyde.[1]
Critical Step: Add 1.0 equiv of Acetic Acid. This catalyzes imine formation, which is sluggish due to the steric bulk of the piperazine. Stir for 1 hour at Room Temperature (RT).
Reduction: Cool to 0°C. Add STAB portion-wise.
Why STAB? It is milder than NaCNBH3 and prevents reduction of the aldehyde to the alcohol before it couples with the amine.
Quench: Stir overnight at RT. Quench with saturated NaHCO3.
Workup: Extract with DCM. The product is in the organic layer.
Setup: Suspend K2CO3, KI, and the excess piperazine in MeCN. Heat to reflux before adding the alkyl halide.
Addition: Add the bromide dropwise over 1 hour.
Yield Tip: Slow addition keeps the concentration of electrophile low, favoring mono-alkylation over bis-alkylation.[1]
Monitoring: Monitor by TLC. If you see a non-polar spot moving with the solvent front, that is 4-fluorostyrene (elimination product). Lower the temperature to 60°C if this occurs.
Troubleshooting Guide
Symptom
Probable Cause
Corrective Action
Low Yield (<30%) in Alkylation
Elimination (E2): The phenethyl bromide converted to styrene.[1][2]
Switch to Reductive Amination . If not possible, change solvent to Acetone (lower boiling point) and use KI to activate the bromide at lower temps.
Product is an Oil/Goo
Isomer Mixture: You used a cis/trans mix of 2,6-dimethylpiperazine.[2]
Use pure cis-2,6-dimethylpiperazine (commercial solid).[1] If using the mix, convert the product to the dihydrochloride salt (HCl/Ether) to force precipitation.
Bis-Alkylation Observed
Stoichiometry Error: The piperazine reacted at both nitrogens.
Ensure you are using 3 equivalents of the amine in Method B. The unreacted starting material can be recovered by sublimation or distillation.
Starting Material Won't React
Steric Hindrance: The 2,6-methyls are blocking the approach.
Add a Lewis Acid catalyst like Ti(OiPr)4 (Titanium isopropoxide) during the imine formation step of Method A.
Purification & Isolation Strategy (The "Salt Break")
Since piperazine derivatives are often oils, salt formation is the most reliable purification method.
Protocol:
Dissolve crude free base in minimal Ethanol.
Cool to 0°C.
Add 2.2 equivalents of HCl (2M in Diethyl Ether) dropwise.
A white precipitate should form immediately.
Recrystallization: If the solid is amorphous/sticky, recrystallize from Isopropanol/Methanol (9:1).
Visual Workflow: Purification Logic
Caption: Purification workflow using Acid-Base extraction followed by salt formation to ensure removal of non-amine byproducts.
FAQ
Q: Can I use the chloro-analog instead of the bromo-analog for alkylation?A: Yes, but the yield will drop. Alkyl chlorides are less reactive, requiring higher temperatures, which increases the rate of elimination (styrene formation). If you must use the chloride, you must add NaI or KI (0.5 equiv) to generate the iodide in situ.
Q: Why does my NMR show double peaks for the methyl groups?A: This indicates a mixture of diastereomers or rotamers. If you started with a cis/trans mixture of 2,6-dimethylpiperazine, your product is also a mixture. Furthermore, the N-alkylated piperazine can undergo slow ring inversion. Run the NMR at 50°C; if peaks coalesce, it is conformational isomerism. If not, it is a mixture of cis/trans isomers.
Q: Is the product light sensitive?A: The free base is prone to oxidation (N-oxide formation) over time. Store as the HCl or Maleate salt, or under Argon at -20°C.
References
Reductive Amination of Hindered Amines: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[2] Journal of Organic Chemistry, 1996, 61(11), 3849–3862. Link[1][2]
Piperazine Synthesis Review: "Synthetic Approaches to Piperazine-Containing Drugs." Molecules, 2023, 29(1). (Reviews general alkylation strategies vs reductive amination). Link
Regioselectivity in Piperazines: Bredihhin, A., et al. "Efficient Methodology for Selective Alkylation of Hydrazine Derivatives."[2] Organic Letters, 2007, 9(6), 1097–1099. (Discusses steric control in similar diamines). Link[1][2]
Salt Formation for Piperazines: "Synthesis of 1-[2-(4-fluorophenyl)ethyl]piperazine." PrepChem. (Provides standard workup protocols for fluorophenethyl piperazines). Link
Technical Support Center: Solubility Optimization for 1-[2-(4-Fluorophenyl)ethyl]-2,6-dimethylpiperazine
Executive Summary: The Physicochemical Challenge As a Senior Application Scientist, I often see researchers struggle with 1-[2-(4-Fluorophenyl)ethyl]-2,6-dimethylpiperazine . This molecule presents a classic medicinal ch...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Physicochemical Challenge
As a Senior Application Scientist, I often see researchers struggle with 1-[2-(4-Fluorophenyl)ethyl]-2,6-dimethylpiperazine . This molecule presents a classic medicinal chemistry paradox: it possesses a highly basic piperazine core (favorable for salt formation) coupled with a lipophilic fluorinated tail and a sterically hindered dimethyl scaffold (unfavorable for aqueous dissolution).
The Core Issue:
The solubility issues you are encountering likely stem from a mismatch between the compound’s pKa and your experimental pH . At physiological pH (7.4), the molecule predominantly exists in its uncharged (free base) form, which is highly lipophilic (LogP > 3.0 estimated) and prone to precipitation ("crashing out") from aqueous buffers.
Diagnostic Workflow: Solubility Decision Tree
Before altering your protocol, use this logic flow to diagnose the specific solubility failure point.
Figure 1: Decision tree for diagnosing solubility failures based on solvent system and visual observation.
Technical Troubleshooting & FAQs
Q1: Why does the compound dissolve in DMSO but precipitate immediately when added to PBS or Cell Culture Media?
The Mechanism: This is the "Kinetic Solubility Trap."
Your compound is a weak base (piperazine nitrogens).[1]
In DMSO: The molecules are solvated by dipole-dipole interactions.
In PBS (pH 7.4): The pH is likely below the pKa of the most basic nitrogen (approx pKa ~9.0–9.5), meaning it should be protonated. However, the fluorophenyl ethyl group drives high lipophilicity. If the concentration exceeds the thermodynamic solubility of the protonated species (which can still be low due to the "greasy" tail), or if the local pH shifts effectively during mixing, the free base forms and aggregates.
The Fix:
Pre-acidification: Do not add pure DMSO stock directly to neutral PBS. Instead, dilute the DMSO stock into a slightly acidic buffer (e.g., Acetate buffer pH 4.5) first, then slowly adjust to pH 7.4 if necessary.
Q2: I have the "Free Base" form. It looks like an oil/gum. How do I handle this?
The Mechanism:
The 2,6-dimethyl substitution on the piperazine ring creates steric hindrance that disrupts crystal packing. Consequently, the free base often has a low melting point and appears as a viscous oil or sticky gum. This form is notoriously difficult to weigh and dissolve in water.
The Fix (In-Situ Salt Formation):
Do not try to dissolve the oil directly in water.
Dissolve the weighed oil in a small volume of 0.1 M HCl (1-2 equivalents relative to the molar mass).
The amine will protonate, forming the hydrochloride salt in situ, which is significantly more water-soluble.
Once dissolved, dilute with your buffer of choice.
Q3: Can I use Cyclodextrins (HP-β-CD) for animal studies?
Recommendation:Yes, highly recommended.
For in vivo IP or IV administration, DMSO is often toxic at high volumes.
Protocol: Use 10-20% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) in water.
Why: The fluorophenyl ring fits well into the hydrophobic cavity of the cyclodextrin, while the hydroxyl groups on the outside maintain aqueous solubility. This bypasses the pH dependency issues.
Q4: Is the 2,6-dimethyl group affecting my solubility?
Insight: Yes.
The methyl groups at positions 2 and 6 provide steric bulk near the nitrogen atoms.
Reduced Solvation: Water molecules have a harder time clustering around the protonated nitrogen due to the methyl shields.
Slower Dissolution: Even if thermodynamically soluble, the rate of dissolution (kinetic solubility) is slower compared to unsubstituted piperazines.
Tip: Sonication is mandatory. Vortexing alone is often insufficient to break the lattice energy or disperse the oil.
Quantitative Data: Solubility Profile (Estimated)
Table 1: Solubility characteristics in common laboratory solvents.
If you need to determine the exact solubility limit for your specific batch (e.g., to validate a dose for toxicity studies), follow this "Shake-Flask" method.
Saturation: Add excess compound (~5 mg) to 1 mL of buffer in a glass vial. The solution should be visibly cloudy or have solid at the bottom.
Equilibration: Shake or stir at 25°C (or 37°C for physiological relevance) for 24 hours . (Short incubation leads to false "kinetic" data).
Filtration: Filter the supernatant using a 0.45 µm PTFE filter to remove undissolved particles. Note: Do not use Nylon filters as they may bind the lipophilic drug.
Quantification: Analyze the filtrate via HPLC-UV (detecting the fluorophenyl chromophore, typically ~254 nm).
Calculation: Compare the peak area against a standard curve prepared in DMSO.
References
PubChem. Compound Summary: Piperazine Derivatives & Physicochemical Properties. National Library of Medicine.
[Link]
Identifying common impurities in 1-[2-(4-Fluorophenyl)ethyl]-2,6-dimethylpiperazine production
Technical Support Center: 1-[2-(4-Fluorophenyl)ethyl]-2,6-dimethylpiperazine Introduction: The Critical Role of Impurity Profiling Welcome to the technical support guide for the synthesis of 1-[2-(4-Fluorophenyl)ethyl]-2...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 1-[2-(4-Fluorophenyl)ethyl]-2,6-dimethylpiperazine
Introduction: The Critical Role of Impurity Profiling
Welcome to the technical support guide for the synthesis of 1-[2-(4-Fluorophenyl)ethyl]-2,6-dimethylpiperazine. As an active pharmaceutical ingredient (API) intermediate, ensuring the purity of this compound is paramount. The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final drug product.[1][2] These unwanted chemicals can arise from various sources, including starting materials, side reactions during synthesis, and degradation.[3][4]
This guide is designed for researchers, chemists, and drug development professionals. It provides a structured, question-and-answer-based approach to troubleshoot common issues, identify potential impurities, and implement robust analytical strategies. Our goal is to equip you with the expertise to anticipate and control impurities, ensuring the quality and integrity of your synthesis.
Diagram: Synthesis Pathway and Impurity Origins
The most common and efficient route to synthesize 1-[2-(4-Fluorophenyl)ethyl]-2,6-dimethylpiperazine is via reductive amination. This diagram illustrates the primary reaction and highlights the key stages where different classes of impurities can be introduced.
Caption: Reductive amination pathway and key sources of impurities.
Q1: My final product analysis shows a significant, well-resolved impurity peak with the same mass as the desired product. What is the likely cause?
A1: This is a classic sign of an isomeric impurity originating from your 2,6-dimethylpiperazine starting material. 2,6-dimethylpiperazine exists as two primary stereoisomers: cis and trans.[5] These isomers have different biological activities and reaction profiles.[5] If your synthesis requires the cis isomer, the presence of the trans isomer in your starting material will carry through the reaction, resulting in the formation of trans-1-[2-(4-Fluorophenyl)ethyl]-2,6-dimethylpiperazine.
Causality: The cis and trans isomers have identical masses but different spatial arrangements, leading to distinct chromatographic retention times. Since they both possess a secondary amine, they will both react in the reductive amination.
Troubleshooting & Validation:
Analyze Starting Material: Obtain a reference standard for both cis- and trans-2,6-dimethylpiperazine. Develop a GC or HPLC method to quantify the isomeric purity of your starting material batch before beginning the synthesis.[5]
Source Qualification: Ensure your supplier provides a Certificate of Analysis (CoA) specifying the isomeric purity. Market demand typically requires the purity of cis-2,6-dimethylpiperazine to be ≥99.5%, with the trans isomer not exceeding 0.2%.[5]
Q2: I'm observing an impurity with a mass of (M+16) relative to my aldehyde starting material, 2-(4-fluorophenyl)acetaldehyde. Where does this come from?
A2: This impurity is likely 2-(4-fluorophenyl)acetic acid, the oxidation product of your aldehyde. Aldehydes, especially those with an adjacent aromatic ring, can be susceptible to air oxidation, particularly during storage or if purification of the aldehyde was not sufficiently rigorous.
Causality: The aldehyde group (-CHO) is readily oxidized to a carboxylic acid group (-COOH), resulting in a mass increase of 16 Da (one oxygen atom). This acidic impurity will not participate in the reductive amination but will persist through workup and appear in your final product analysis.
Troubleshooting & Validation:
Purity Check: Analyze the 2-(4-fluorophenyl)acetaldehyde starting material by HPLC or GC-MS before use.
Proper Storage: Store the aldehyde under an inert atmosphere (e.g., argon or nitrogen) and at reduced temperatures as recommended by the supplier.[6]
Purification: If the aldehyde is of low purity, consider a fresh distillation or chromatographic purification immediately before use.
Part 2: Process-Related Impurities
Q3: My reaction seems to be complete, but I have a persistent impurity with a mass corresponding to a di-substituted piperazine. How can I prevent this?
A3: You are observing the formation of 1,4-bis[2-(4-fluorophenyl)ethyl]-2,6-dimethylpiperazine. This is a common side reaction in the N-alkylation of piperazines, where both nitrogen atoms undergo alkylation.[7]
Causality: After the first nitrogen reacts to form the desired mono-alkylated product, the second nitrogen is still basic and available to react with another molecule of the aldehyde and reducing agent.[7] This is more likely to occur if an excess of the alkylating agent (the aldehyde, in this case) is used or if reaction conditions (high temperature, long reaction time) are too harsh.[7]
Troubleshooting & Validation:
Stoichiometry Control: The most effective strategy is to use an excess of the piperazine relative to the aldehyde. A common approach is to use 1.5 to 3 equivalents of 2,6-dimethylpiperazine. This statistically favors the reaction of the aldehyde with an unreacted piperazine molecule over a mono-substituted one.
Controlled Addition: Add the aldehyde solution slowly to the reaction mixture containing the piperazine. This maintains a low instantaneous concentration of the aldehyde, minimizing the chance for double addition.
Temperature Management: Run the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., room temperature) to avoid providing excess energy for the second, less favorable alkylation.
Q4: My LC-MS shows a peak with an m/z corresponding to the imine intermediate. Why isn't the reduction going to completion?
A4: The presence of the imine (or the corresponding iminium ion) indicates an incomplete or inefficient reduction step.
Causality: Reductive amination is a two-step process occurring in one pot: (1) formation of an imine/iminium ion from the amine and aldehyde, and (2) reduction of this intermediate to the amine.[8] If the reducing agent is weak, has degraded, or is added improperly, the imine intermediate can accumulate.
Troubleshooting & Validation:
Reducing Agent Quality: Use a fresh, high-quality reducing agent. Sodium triacetoxyborohydride (STAB) is often preferred as it is mild and selective for imines over aldehydes, but it can be moisture-sensitive.[8]
pH Control: The formation of the imine is often favored under slightly acidic conditions (pH 5-6), which can be achieved by the acetic acid byproducts of STAB or by adding a catalytic amount of acid like acetic acid. Ensure the pH is suitable for both imine formation and reduction.
Reaction Monitoring: Monitor the reaction by TLC or LC-MS. If the imine intermediate is observed to be stable over time, a fresh portion of the reducing agent may be required.
Part 3: Degradation-Related Impurities
Q5: I need to establish a stability-indicating method. What potential degradation products should I look for during forced degradation studies?
A5: Forced degradation studies are essential to understand how the molecule behaves under stress and to develop analytical methods that can separate the drug substance from any potential degradants.[9][10] Key degradation pathways to investigate include hydrolysis, oxidation, and photolysis.[10][11]
Hydrolysis (Acidic/Basic Conditions):
Potential Products: While the core structure is relatively stable, extreme pH and heat could potentially lead to cleavage of the C-N bond between the ethyl group and the piperazine ring, yielding 2,6-dimethylpiperazine and 2-(4-fluorophenyl)ethanol or related products.
Protocol: Reflux the API in solutions of 0.1N HCl and 0.1N NaOH.[12] Monitor the reaction over several hours, taking time points for analysis.
Oxidation:
Potential Products: The tertiary nitrogen of the piperazine ring is susceptible to oxidation, which would form the corresponding N-oxide. This results in an impurity with a mass of (M+16).
Protocol: Treat the API with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂) at room temperature or slightly elevated temperature.[11]
Photolytic Degradation:
Potential Products: The fluorophenyl group may be susceptible to photolytic degradation, potentially leading to de-fluorination or other complex rearrangements.
Protocol: Expose a solution of the API to UV light according to ICH Q1B guidelines.
Thermal Degradation:
Potential Products: Exposing the solid API to high heat can reveal impurities related to intrinsic instability. The profile may be complex.
Protocol: Heat the solid API at a high temperature (e.g., 105°C) for an extended period.
Table 1: Summary of Potential Impurities and Analytical Signatures
Impurity Name
Common Origin
Expected ΔMass (vs. Product)
Analytical Note
trans-Isomer of Product
Starting Material (DMP)
0
Same m/z, different retention time in chromatography.[5]
2,6-Dimethylpiperazine
Starting Material
-122.13 Da
Unreacted SM. Can be detected by GC-MS or derivatization with HPLC-UV.[13]
2-(4-Fluorophenyl)acetaldehyde
Starting Material
-100.16 Da
Unreacted SM.
2-(4-Fluorophenyl)acetic acid
SM Degradation
-84.16 Da
Originates from oxidized aldehyde starting material.
Result of di-alkylation. Prevent with excess piperazine.[7]
Product N-Oxide
Degradation (Oxidation)
+16.00 Da
A common oxidative degradation product.
Analytical and Troubleshooting Protocols
Protocol 1: General Purpose RP-HPLC Method for Purity Analysis
This protocol provides a starting point for developing a stability-indicating method. It must be validated for your specific system and impurity profile.
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient Program:
0-5 min: 10% B
5-25 min: 10% to 90% B
25-30 min: 90% B
30.1-35 min: 10% B (re-equilibration)
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C.
Detection: UV/DAD at 220 nm and 254 nm.
Injection Volume: 10 µL.
Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 0.5 mg/mL.
System Suitability: Before analysis, inject a standard solution multiple times to ensure system suitability parameters (e.g., tailing factor, resolution, and repeatability) are met.[14]
Diagram: Impurity Identification Workflow
This workflow outlines the logical steps from observing an unknown peak to its structural characterization.
Caption: A logical workflow for the identification of unknown impurities.
References
Impurities in APIs and Their Effects on Products. (2024). Contract Pharma.
Isolation and Identification of API Impurities. MS & NMR Center / Alfa Chemistry.
Sources Of Impurities In Pharmaceutical Substances. (2024). Simson Pharma Limited.
Pharmaceutical Impurities & Their Effects. Advent Chembio.
The Sources of Impurities in Pharmaceutical Substances. (2021). Moravek, Inc.
Synthesis of 1-[2-(4-fluorophenyl)ethyl]piperazine. PrepChem.com.
Preventing di-substitution in piperazine N-alkyl
Proactive Evaluation of Possible Genotoxic Impurities During the Early Stages of Drug Development. (2019). Pharmaceutical Technology.
Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. (2022). PMC.
Reductive amin
Determination of piperazine derivatives in “Legal Highs”. (2025).
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatiz
Development And Validation of an RP-HPLC Method for Estimation of 1-(4- Methoxyphenyl) Piperazine Impurity in Ketoconazole Bulk. (2025). Impactfactor.
Analytical Methods. (2010). RSC Publishing.
CN115436528B - Method for detecting purity of 2, 6-dimethylpiperazine by adopting gas chromatography.
Forced Degradation Study an Essential Approach to Develop Stability Indic
development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics.
Forced Degradation Studies: Regulatory Considerations and Implement
Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. (2020). Journal of Drug Delivery and Therapeutics.
DE19907829A1 - Process for the preparation of cis-2,6-dimethylpiperazine.
Troubleshooting LC-MS interference for 1-[2-(4-Fluorophenyl)ethyl]-2,6-dimethylpiperazine analysis
Technical Support Center: LC-MS/MS Analysis of 1-[2-(4-Fluorophenyl)ethyl]-2,6-dimethylpiperazine To: Analytical Development Team From: Senior Application Scientist, Mass Spectrometry Division Subject: Troubleshooting Gu...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: LC-MS/MS Analysis of 1-[2-(4-Fluorophenyl)ethyl]-2,6-dimethylpiperazine
To: Analytical Development Team
From: Senior Application Scientist, Mass Spectrometry Division
Subject: Troubleshooting Guide: Interference & Resolution Protocols
Executive Summary
You are encountering analytical interference with 1-[2-(4-Fluorophenyl)ethyl]-2,6-dimethylpiperazine . This molecule presents a "perfect storm" of chromatographic challenges: the basic piperazine ring causes severe peak tailing due to silanol interactions, while the 2,6-dimethyl substitution introduces stereochemical complexity (cis/trans isomerism) often mistaken for contamination. Furthermore, the lipophilic fluorophenethyl tail increases susceptibility to phospholipid matrix effects in biological samples.
This guide provides a self-validating troubleshooting workflow to isolate and resolve these specific issues.
Module 1: Chromatographic Resolution (The "Split Peak" Phenomenon)
Symptom: The analyte peak appears split, has a shoulder, or shows a double-peak pattern, often interpreted as column failure or contamination.
Root Cause Analysis:
The 2,6-dimethylpiperazine moiety creates stereocenters. Synthetic routes often produce a mixture of cis- (meso) and trans- (racemic) diastereomers.[1] These isomers have distinct physicochemical properties and can separate on standard C18 columns, appearing as "interference."
Troubleshooting Protocol:
Isomer Validation Step:
Inject the reference standard using a high-resolution gradient (0.2 mL/min, 20-minute run).[1]
If the "split" ratio is constant (e.g., 90:10) across different concentrations, you are likely observing the cis/trans isomers, not contamination.
Action: Confirm if your method requires summing the isomers or separating them.
Resolution Optimization:
Mechanism:[1][2] The trans-isomer is generally more bulky and elutes slightly differently than the cis-isomer.[1]
Column Choice: Switch to a Pentafluorophenyl (PFP) column. The fluorine-fluorine interaction between the PFP stationary phase and the analyte's fluorophenyl group enhances selectivity, often resolving the isomers to baseline.
) leading to poor sensitivity and integration errors.
Root Cause Analysis:
The piperazine nitrogen atoms are strong proton acceptors. At low pH (standard LC-MS conditions), they are positively charged (
).[1] These cations interact electrostatically with residual negatively charged silanols () on the silica column surface, causing "secondary retention" (tailing).[1]
Troubleshooting Protocol:
The "High pH" Switch:
Protocol: Switch Mobile Phase A to 10 mM Ammonium Bicarbonate (pH 10) .
Logic: At pH 10, the silanols are ionized, but the piperazine (pKa ~9.8) exists largely in its neutral form. Neutral amines do not interact with silanols, resulting in sharp, symmetrical peaks.
Note: Ensure your column is rated for high pH (e.g., Hybrid Particle Technology).
The "Sacrificial Base" Method (Alternative):
If you must use low pH, add 5-10 mM Ammonium Formate .[1] The ammonium ions (
) flood the system and compete with the analyte for silanol binding sites, effectively "blocking" the interference.
Symptom: Signal intensity drops in patient samples compared to solvent standards (Matrix Effect < 80%), or variable retention times.
Root Cause Analysis:
The lipophilic fluorophenyl group makes the analyte co-elute with endogenous phospholipids (phosphatidylcholines), which suppress ionization in the ESI source.
Visualizing the Interference Pathway:
Caption: Workflow comparison showing how Protein Precipitation (PPT) fails to remove phospholipids, leading to ion suppression, whereas Solid Phase Extraction (SPE) eliminates the interference.
Troubleshooting Protocol:
Monitor Phospholipids:
Add a transition for m/z 184 > 184 (Phosphatidylcholine head group) to your method.
Overlay this trace with your analyte. If they overlap, you have suppression.
Switch to Mixed-Mode SPE:
Use a Mixed-Mode Cation Exchange (MCX) cartridge.[1]
Wash: 100% Methanol (removes neutrals/acids).
Elute: 5% Ammonium Hydroxide in Methanol.
Why: The basic piperazine binds to the cation exchange resin, allowing you to wash away the neutral phospholipids before eluting the drug.
Frequently Asked Questions (FAQ)
Q1: I see a peak in my blank samples after a high-concentration injection. Is this interference?A: This is likely carryover , not interference. The fluorophenyl group is "sticky."
Fix: Change your needle wash to 40:40:20 Acetonitrile:Isopropanol:Water + 0.1% Formic Acid . The isopropanol helps solubilize the lipophilic tail, while the acid keeps the amine soluble.
Q2: Can I use a C18 column if I don't have a PFP column?A: Yes, but you must use a High-pH stable C18 column (e.g., Agilent Poroshell HPH or Waters XBridge). Run the mobile phase at pH 10 using ammonium bicarbonate. This often resolves the cis/trans isomers better than low pH C18 chromatography.
Q3: My internal standard (IS) signal is fluctuating. Why?A: If you are using a deuterated analog, ensure it is stable. If you are using a structural analog, it may not be compensating for the matrix effects described in Module 3.
Fix: Switch to a stable isotope-labeled IS (e.g., d8-piperazine analog) which co-elutes exactly with the analyte and experiences the exact same suppression.
References
FDA Bioanalytical Method Validation Guidance for Industry (2018). Detailed guidelines on assessing matrix effects and recovery in LC-MS.
[Link][1][3]
LC Troubleshooting: All of My Peaks are Tailing! (Restek, 2018). Mechanistic explanation of silanol interactions with basic amines.
[Link]
Separation of 2,6-Dimethylpiperazine Isomers (Google Patents, CN115436528B).Specific methodologies for resolving cis/trans piperazine isomers.
Strategies for Improving Peak Tailing (LCGC North America, 2023). Modern approaches using high-pH stable columns and mobile phase additives.
[Link][1]
A Comparative Guide to the Validation of Analytical Methods for the Purity of 1-[2-(4-Fluorophenyl)ethyl]-2,6-dimethylpiperazine
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is paramount to its safety and efficacy. This guide...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is paramount to its safety and efficacy. This guide provides a comprehensive comparison of analytical methodologies for the validation of purity assays for 1-[2-(4-Fluorophenyl)ethyl]-2,6-dimethylpiperazine, a key intermediate in the synthesis of various pharmaceutical agents. As a senior application scientist, this document is structured to offer not just procedural steps, but also the underlying scientific rationale for the experimental choices, ensuring a robust and self-validating system for your analytical needs.
The Criticality of Purity and Method Validation
1-[2-(4-Fluorophenyl)ethyl]-2,6-dimethylpiperazine serves as a crucial building block in medicinal chemistry. Impurities, which can arise from the synthesis process, degradation, or storage, can impact the pharmacological and toxicological profile of the final drug product. Therefore, a validated analytical method to accurately and precisely quantify the purity of this intermediate is a regulatory and scientific necessity.
The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[1][2] This guide will adhere to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines and the United States Pharmacopeia (USP) General Chapter <1225>.[3][4][5] These guidelines provide a framework for validating analytical procedures, ensuring that the data generated is reliable and reproducible.
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical method is contingent on the physicochemical properties of the analyte and the intended purpose of the analysis. For 1-[2-(4-Fluorophenyl)ethyl]-2,6-dimethylpiperazine, two primary chromatographic techniques are considered: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
Parameter
High-Performance Liquid Chromatography (HPLC)
Gas Chromatography (GC)
Principle
Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.
Separation based on the partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase.
Applicability
Well-suited for non-volatile and thermally labile compounds. The presence of a UV-absorbing chromophore (the fluorophenyl group) makes UV detection a viable option.
Suitable for volatile and thermally stable compounds. The piperazine moiety may require derivatization to improve volatility and peak shape.[6][7]
Sensitivity
Generally high, especially with UV or mass spectrometry (MS) detection.
High sensitivity, particularly with a Flame Ionization Detector (FID) or MS.
Specificity
High, can be enhanced by selecting appropriate column chemistry and mobile phase composition.
High, with excellent separation of volatile impurities. The use of a mass spectrometer provides definitive identification.
Sample Preparation
Typically involves simple dissolution in a suitable solvent.
May require derivatization to increase volatility, adding a step to the sample preparation process.
Instrumentation
Widely available in pharmaceutical laboratories.
Also common, but perhaps slightly less ubiquitous than HPLC for routine purity analysis.
Based on this initial comparison, HPLC with UV detection emerges as a more direct and potentially simpler approach for the routine quality control of 1-[2-(4-Fluorophenyl)ethyl]-2,6-dimethylpiperazine, given its non-volatile nature and inherent UV chromophore. GC, while a powerful technique, may introduce additional complexity through the need for derivatization.
HPLC is the workhorse of pharmaceutical analysis for several reasons. Its versatility in handling a wide range of compounds, coupled with high resolution and sensitivity, makes it ideal for purity determinations. The fluorophenyl group in the target molecule provides a chromophore that allows for sensitive UV detection, obviating the need for complex derivatization steps that can introduce variability.[8]
Experimental Protocol: HPLC Method Validation
1. Chromatographic Conditions
Parameter
Condition
Column
C18, 4.6 mm x 150 mm, 5 µm
Mobile Phase
Acetonitrile: 0.1% Phosphoric Acid in Water (50:50, v/v)
Flow Rate
1.0 mL/min
Detection
UV at 254 nm
Injection Volume
10 µL
Column Temperature
30 °C
2. Validation Parameters and Acceptance Criteria
The validation of the HPLC method will be performed according to ICH Q2(R1) guidelines, encompassing the following parameters:[3][9]
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[5]
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[9]
Accuracy: The closeness of test results obtained by the method to the true value.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[9]
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[9]
Hypothetical Validation Data: HPLC Method
Specificity
The method's specificity would be demonstrated by the absence of interfering peaks at the retention time of 1-[2-(4-Fluorophenyl)ethyl]-2,6-dimethylpiperazine in a blank (diluent) injection and in a placebo sample (if applicable). Furthermore, forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) would be performed to show that the degradation products do not co-elute with the main peak.
Linearity
Concentration (µg/mL)
Peak Area
50
450,123
75
675,432
100
901,234
125
1,125,678
150
1,350,987
Correlation Coefficient (r²)
> 0.999
Accuracy
Spiked Level
Amount Added (µg/mL)
Amount Recovered (µg/mL)
% Recovery
80%
80
79.5
99.4
100%
100
100.2
100.2
120%
120
119.8
99.8
Average Recovery
99.8%
Precision
Repeatability (n=6)
Intermediate Precision (n=6)
Mean Peak Area
901,500
902,100
Standard Deviation
4,500
5,400
% RSD
0.5%
0.6%
LOD & LOQ
Parameter
Value
LOD
0.1 µg/mL
LOQ
0.3 µg/mL
Robustness
Parameter Varied
Result
Flow Rate (± 0.1 mL/min)
System suitability passes
Mobile Phase Composition (± 2%)
System suitability passes
Column Temperature (± 2 °C)
System suitability passes
Proposed Alternative Method: Gas Chromatography (GC)
Rationale for Selection
GC is an excellent alternative for purity analysis, particularly for identifying and quantifying volatile and semi-volatile impurities that may not be amenable to HPLC.[6] For 1-[2-(4-Fluorophenyl)ethyl]-2,6-dimethylpiperazine, GC with a Flame Ionization Detector (FID) can offer high sensitivity. A potential challenge is the need for derivatization to improve the volatility and chromatographic behavior of the piperazine moiety.
Experimental Protocol: GC Method Validation
1. Chromatographic Conditions
Parameter
Condition
Column
DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas
Helium at 1.0 mL/min
Injector Temperature
250 °C
Detector Temperature
280 °C (FID)
Oven Program
150 °C (hold 2 min), ramp at 10 °C/min to 250 °C (hold 5 min)
Injection Volume
1 µL (splitless)
2. Derivatization Procedure
Dissolve 10 mg of the sample in 1 mL of dichloromethane.
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
Heat at 70 °C for 30 minutes.
Cool to room temperature before injection.
3. Validation Parameters and Acceptance Criteria
The validation parameters for the GC method are the same as for the HPLC method, following ICH Q2(R1) guidelines.[3][9]
Hypothetical Validation Data: GC Method
Specificity
Specificity would be established by demonstrating no interference from the derivatizing reagent or solvent at the retention time of the derivatized analyte. Analysis of potential impurities would also be performed to ensure they are well-separated.
Linearity
Concentration (µg/mL)
Peak Area
50
550,321
75
825,123
100
1,100,567
125
1,375,890
150
1,650,432
Correlation Coefficient (r²)
> 0.999
Accuracy
Spiked Level
Amount Added (µg/mL)
Amount Recovered (µg/mL)
% Recovery
80%
80
79.2
99.0
100%
100
100.5
100.5
120%
120
119.4
99.5
Average Recovery
99.7%
Precision
Repeatability (n=6)
Intermediate Precision (n=6)
Mean Peak Area
1,101,000
1,102,500
Standard Deviation
6,600
7,700
% RSD
0.6%
0.7%
LOD & LOQ
Parameter
Value
LOD
0.05 µg/mL
LOQ
0.15 µg/mL
Robustness
Parameter Varied
Result
Carrier Gas Flow Rate (± 0.1 mL/min)
System suitability passes
Oven Temperature Ramp Rate (± 1 °C/min)
System suitability passes
Injector Temperature (± 5 °C)
System suitability passes
Visualization of the Validation Workflow
The following diagram illustrates the logical flow of the analytical method validation process.
Caption: A flowchart illustrating the analytical method validation workflow.
Conclusion and Recommendations
Both HPLC and GC are powerful and reliable techniques for the purity determination of 1-[2-(4-Fluorophenyl)ethyl]-2,6-dimethylpiperazine. The choice between the two will depend on the specific requirements of the laboratory and the potential impurities that need to be monitored.
For routine quality control and release testing, the proposed HPLC-UV method is recommended. Its simplicity, robustness, and direct applicability without the need for derivatization make it a more efficient choice for a high-throughput environment.
The GC-FID method serves as an excellent orthogonal technique. It is particularly valuable for the identification and quantification of volatile or semi-volatile impurities that may not be detected by HPLC. It can also be used as a confirmatory method.
Ultimately, a comprehensive purity assessment of 1-[2-(4-Fluorophenyl)ethyl]-2,6-dimethylpiperazine may involve the use of both techniques to build a complete impurity profile and ensure the highest quality of this critical pharmaceutical intermediate.
References
United States Pharmacopeia. General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. Available from: [Link]
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]
ECA Academy. Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. Available from: [Link]
United States Pharmacopeia. <1225> VALIDATION OF COMPENDIAL PROCEDURES. Available from: [Link]
Investigations of a Dog. USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. Available from: [Link]
Perpusnas. ICH Q2 R1: Mastering Analytical Method Validation. Available from: [Link]
USP-NF. <1225> Validation of Compendial Procedures. Available from: [Link]
International Council for Harmonisation. Quality Guidelines. Available from: [Link]
European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]
ResearchGate. Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. Available from: [Link]
OPUS at UTS. Analytical Methods. Available from: [Link]
RSC Publishing. Analytical Methods. Available from: [Link]
United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available from: [Link]
An Indian Journal. Analytical CHEMISTRY. Available from: [Link]
Google Patents. CN115436528B - Method for detecting purity of 2, 6-dimethylpiperazine by adopting gas chromatography.
Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available from: [Link]
Semantic Scholar. Electrochemical HPLC Determination of Piperazine Antihistamine Drugs Employing a Spark-Generated Nickel Oxide Nanoparticle. Available from: [Link]
Eurofins. ANALYTICAL METHOD SUMMARIES. Available from: [Link]
PMC. Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. Available from: [Link]
Asian Journal of Chemistry. Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Available from: [Link]
ResearchGate. Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Available from: [Link]
Semantic Scholar. Synthesis and characterization of impurities of an anti-psychotic drug substance, Olanzapine. Available from: [Link]
Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Available from: [Link]
NIH. Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors. Available from: [Link]
ResearchGate. Synthesis and Antimicrobial Activities of Hybrid Heterocyclic Molecules Based on 1-(4-Fluorophenyl)piperazine Skeleton. Available from: [Link]
A Comprehensive Guide to the Mass Spectrometry Fragmentation of 1-[2-(4-Fluorophenyl)ethyl]-2,6-dimethylpiperazine
Foundational Principles: Predicting Fragmentation The fragmentation of 1-[2-(4-Fluorophenyl)ethyl]-2,6-dimethylpiperazine in a mass spectrometer is primarily dictated by the stability of the resulting fragment ions. The...
Author: BenchChem Technical Support Team. Date: February 2026
Foundational Principles: Predicting Fragmentation
The fragmentation of 1-[2-(4-Fluorophenyl)ethyl]-2,6-dimethylpiperazine in a mass spectrometer is primarily dictated by the stability of the resulting fragment ions. The ionization process, whether by electron impact (EI) or electrospray (ESI), creates a charged molecule that is energetically unstable. This excess energy is dissipated through the cleavage of chemical bonds, a process governed by the relative strengths of those bonds and the stability of the resulting charged and neutral species.
The structure of the target molecule contains several key features that will direct its fragmentation:
Piperazine Ring Nitrogens: These are the most basic sites and are readily ionized or protonated. The positive charge on a nitrogen atom initiates many fragmentation pathways.
Benzylic-type C-C Bond: The bond between the ethyl chain and the fluorophenyl ring is a point of potential cleavage.
Alpha-Cleavage: The C-C bonds adjacent to the nitrogen atoms are susceptible to cleavage, a process known as alpha-cleavage, which leads to the formation of stable iminium ions.[1]
Piperazine Ring Fission: The heterocyclic ring itself can undergo cleavage to produce characteristic low-mass fragments.[2][3]
Predicted Fragmentation under Electron Ionization (EI-MS)
Electron Ionization is a "hard" ionization technique that imparts significant energy into the molecule, leading to extensive and often complex fragmentation patterns. The resulting mass spectrum provides a structural "fingerprint" of the compound.
The most probable fragmentation pathways are initiated by the ionization of one of the piperazine nitrogen atoms. The major fragmentation routes are predicted as follows:
Alpha-Cleavage at the Ethyl Linker: The most favored cleavage is expected at the C-C bond alpha to the piperazine nitrogen (N1), leading to the expulsion of a 4-fluorophenylethyl radical. This results in the formation of a resonance-stabilized 2,6-dimethylpiperazine iminium ion.
Benzylic Cleavage: Cleavage of the bond between the first and second carbon of the ethyl chain (beta-cleavage relative to the piperazine nitrogen) is also highly probable. This yields a stable 4-fluorobenzyl cation (m/z 109) or a related tropylium ion, a common feature in the mass spectra of phenethylamines.[1][4]
Piperazine Ring Fragmentation: The 2,6-dimethylpiperazine ring itself will fragment. Based on the known spectrum of 2,6-dimethylpiperazine, characteristic ions resulting from ring cleavage are expected.[5]
Retro-Diels-Alder (RDA) Reaction: While less common for saturated rings, some degree of RDA-type fragmentation within the piperazine ring could occur, leading to specific neutral losses.
Visualizing the EI Fragmentation Pathway
Caption: Predicted major EI fragmentation pathways.
Summary of Key Predicted EI Fragment Ions
m/z (Predicted)
Proposed Structure/Formula
Fragmentation Pathway
Significance
236
[C14H21FN2]+
Molecular Ion (M+)
Confirms molecular weight.
221
[C13H18FN2]+
Loss of a methyl radical (-CH3) from M+
Indicates dimethyl substitution.
127
[C7H15N2]+
Alpha-cleavage; loss of fluorophenylethyl radical
Predicted Base Peak. Highly stable iminium ion.
109
[C7H6F]+
Benzylic cleavage; formation of 4-fluorobenzyl cation
Characteristic of the fluorophenylethyl moiety.[1]
98
[C6H12N]+
Cleavage within the piperazine ring subsequent to alpha-cleavage
Common fragment in piperazine-containing compounds.[2]
Predicted Fragmentation under Electrospray Ionization (ESI-MS/MS)
ESI is a "soft" ionization technique that typically generates the protonated molecule, [M+H]+, with minimal in-source fragmentation. Structural information is obtained by selecting this precursor ion and subjecting it to collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS).
For 1-[2-(4-Fluorophenyl)ethyl]-2,6-dimethylpiperazine, ESI in positive ion mode will readily produce the protonated molecule at m/z 237. The fragmentation of this ion via CID is expected to mirror some of the EI pathways, but the mechanisms are initiated by the mobile proton.
Formation of the Precursor Ion: The primary ion observed in a full scan MS spectrum will be [M+H]+ at m/z 237.
Major CID Fragments:
Neutral Loss of the Piperazine Moiety: Cleavage can be initiated by the proton on the N4 nitrogen, leading to the formation of a 4-fluorostyrene-like ion and the neutral loss of 2,6-dimethylpiperazine.
Formation of the Iminium Ion: Similar to EI, cleavage of the bond alpha to the protonated N1 nitrogen will produce the charged 2,6-dimethylpiperazine iminium ion at m/z 127, with the neutral loss of 4-fluorostyrene. This is often a dominant pathway for N-aralkyl amines.[6]
Formation of the 4-fluorobenzyl Cation: The ion at m/z 109 can also be formed, although potentially at a lower abundance than in EI, through rearrangement and cleavage of the ethyl linker.
Comparison with Alternative Structures
To understand the influence of the specific substructures, it is useful to compare the predicted fragmentation of our target compound with known fragmentation patterns of similar molecules.
Compound
Key Characteristic Fragment(s) (m/z)
Structural Rationale for Difference
1-Benzylpiperazine (BZP)
91 (Tropylium ion)
The direct attachment of the benzyl group to the piperazine nitrogen makes the formation of the m/z 91 ion the most favorable pathway.[2]
1-(4-Fluorophenyl)piperazine
138, 111, 95
The phenyl ring is directly attached to the piperazine nitrogen, leading to fragments containing the fluorophenyl group and parts of the piperazine ring.[7]
Phenethylamine
30 (CH2NH2+)
Simple alpha-cleavage of the unsubstituted amine.[4]
Target Compound
127, 109
The ethyl linker allows for both stable iminium ion formation (m/z 127) from alpha-cleavage and stable benzyl cation formation (m/z 109) from benzylic cleavage. The dimethyl groups increase the mass of the piperazine-containing fragments.
This comparison demonstrates that while general principles apply, the specific combination of the 2,6-dimethylpiperazine ring and the 4-fluorophenylethyl side chain creates a unique fragmentation pattern dominated by ions at m/z 127 and m/z 109.
Experimental Protocols
To experimentally verify these predictions, the following protocols for gas and liquid chromatography-mass spectrometry are recommended.
Protocol 1: GC-EI-MS Analysis
This method is ideal for identifying the compound based on its fragmentation fingerprint and comparing it to library spectra.
1. Sample Preparation:
Dissolve 1 mg of the compound in 1 mL of methanol or ethyl acetate to create a 1 mg/mL stock solution.
Perform a serial dilution to a final concentration of 1-10 µg/mL.
2. GC-MS Instrumentation and Conditions:
Gas Chromatograph: Agilent 7890A or equivalent.
Mass Spectrometer: Agilent 5975C or equivalent single quadrupole MS.
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
Injector: Splitless mode, 250°C.
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
Oven Program:
Initial temperature: 100°C, hold for 1 minute.
Ramp: 15°C/min to 280°C.
Final hold: Hold at 280°C for 5 minutes.
MS Conditions:
Ion Source: Electron Ionization (EI) at 70 eV.
Source Temperature: 230°C.
Quadrupole Temperature: 150°C.
Scan Range: m/z 40-550.
3. Data Analysis:
Identify the chromatographic peak corresponding to the target compound.
Extract the mass spectrum from the peak.
Compare the observed fragments with the predicted fragments in the table above.
Search the NIST/Wiley library to identify similar compounds and rule out isomers.[8]
Protocol 2: LC-ESI-MS/MS Analysis
This method is suited for sensitive quantification and confirmation of the molecular weight, especially in complex matrices.
1. Sample Preparation:
Dissolve 1 mg of the compound in 1 mL of methanol/water (50:50) containing 0.1% formic acid.
Dilute to a final concentration of 10-100 ng/mL in the mobile phase.
2. LC-MS/MS Instrumentation and Conditions:
LC System: Waters ACQUITY UPLC or equivalent.
Mass Spectrometer: Sciex QTRAP 6500 or equivalent triple quadrupole/ion trap MS.
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size).
Mobile Phase A: Water + 0.1% Formic Acid.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions.
Flow Rate: 0.4 mL/min.
Column Temperature: 40°C.
MS Conditions:
Ion Source: Electrospray Ionization (ESI), positive mode.
IonSpray Voltage: +5500 V.
Source Temperature: 500°C.
Acquisition Mode:
Full Scan (Q1): m/z 100-300 to find the [M+H]+ precursor at m/z 237.
Product Ion Scan: Select m/z 237 as the precursor and scan Q3 to observe fragment ions. Optimize collision energy (CE) to maximize fragmentation (typically 15-40 eV).
Experimental Workflow Diagram
Caption: A generalized workflow for MS analysis.
Conclusion
The mass spectrometric fragmentation of 1-[2-(4-Fluorophenyl)ethyl]-2,6-dimethylpiperazine can be confidently predicted through the analysis of its core structural components. Under Electron Ionization, the molecule is expected to yield a characteristic fingerprint with a base peak at m/z 127 (from alpha-cleavage) and a significant fragment at m/z 109 (from benzylic cleavage). Under Electrospray Ionization, the protonated molecule [M+H]+ at m/z 237 will be the predominant species, with subsequent CID producing similar key fragments. This predictive guide, grounded in established fragmentation mechanisms, provides a robust framework for the identification and structural confirmation of this compound and serves as a valuable comparative tool for related novel psychoactive substances and pharmaceutical candidates.
References
ZHU Na, YU Chen, HUA Zhen-dong, XU Peng, WANG You-mei, DI Bin, SU Meng-xiang. Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 2021, 42(1): 1-7. Link
DeRuiter, J., et al. Mass Spectral and Chromatographic Studies on Some Halogenatedphenyl-2-Piperazinopropanones. Journal of Chromatographic Science, 2015, 53(7): 1066-77. Link
Weiss, T. A., et al. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 2019, 24(12): 2289. Link
DeRuiter, J., et al. Mass spectral fragmentation pattern of the underivatized halogenated phenylpiperazinopropanones under EI (70 eV) conditions. ResearchGate. Link
Weiss, T. A., et al. Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. ResearchGate, 2016. Link
SpectraBase. 1-[2-(4-Fluorophenyl)ethyl]piperazine. Link
Weiss, T. A., et al. Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 2016, 12: 2478-2488. Link
Tanaka, H., et al. Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in Biological Samples. Journal of the American Society for Mass Spectrometry, 2021, 32(8): 2144-2152. Link
Tanaka, H., et al. In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. Analytical Chemistry, 2020, 92(17): 12033-12039. Link
Gupta, P., et al. Electron Ionization (EI) Induced Mass Spectral Analysis of Substituted Phenylacetamides. Der Chemica Sinica, 2012, 3(4): 941-948. Link
PubChem. 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-[3-(4-fluorophenyl)propyl]piperazine. Link
Demarque, D. P., et al. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 2016, 33(3): 432-455. Link
DeRuiter, J., et al. Gas chromatography/mass spectrometry analysis of the six-ring regioisomeric dimethoxybenzyl-N-methylpiperazines (DMBMPs). Rapid Communications in Mass Spectrometry, 2013, 27(22): 2551-2558. Link
NIST. 1-(p-Fluorophenyl)piperazine. NIST Chemistry WebBook. Link
Acquavia, M. A., et al. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Journal of Pharmaceutical and Biomedical Analysis, 2024, 241: 115975. Link
DeRuiter, J., et al. GC-MS and IR Studies on the Six Possible Ring Regioisomeric Dimethylphenylpiperazines. Journal of Chromatographic Science, 2013, 51(8): 773-781. Link
Huang, Z., et al. Piperazines for peptide carboxyl group derivatization: effect of derivatization reagents and properties of peptides on signal enhancement in matrix-assisted laser desorption/ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 2010, 24(1): 15-24. Link
NIST. Piperazine, 2,6-dimethyl-. NIST Chemistry WebBook. Link
Comparative Pharmacokinetics of Fluorinated Piperazine Compounds
Executive Summary: The "Fluorine Effect" in Piperazine Scaffolds[1] In modern medicinal chemistry, the piperazine ring is a privileged scaffold, ubiquitous in antipsychotics, antidepressants, and antifungals.[1] However,...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Fluorine Effect" in Piperazine Scaffolds[1]
In modern medicinal chemistry, the piperazine ring is a privileged scaffold, ubiquitous in antipsychotics, antidepressants, and antifungals.[1] However, the unsubstituted piperazine ring often suffers from rapid metabolic clearance via N-dealkylation and ring hydroxylation, alongside poor membrane permeability due to high basicity (pKa ~9.8).
This guide analyzes the pharmacokinetic (PK) transformation achieved by introducing fluorine atoms (F,
) onto the piperazine core or its immediate aryl substituents. The "Fluorine Effect" is not merely structural; it is a functional overhaul that alters the electronic landscape of the molecule, resulting in:
Metabolic Blockade: Prevention of CYP450-mediated oxidation at labile sites.
pKa Modulation: Reduction of basicity, reducing lysosomal trapping and improving passive diffusion.
Lipophilicity Tuning: Optimization of LogD for blood-brain barrier (BBB) penetration.
Mechanistic Basis of Pharmacokinetic Enhancement[3]
Metabolic Stability via C-F Bond Strength
The primary driver for fluorination is the strength of the Carbon-Fluorine bond (approx. 116 kcal/mol) compared to the Carbon-Hydrogen bond (approx. 99 kcal/mol).
Mechanism: Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4 for piperazines) typically initiate metabolism via hydrogen abstraction. Replacing a labile hydrogen (specifically at the para position of an aryl-piperazine or the
-carbon) with fluorine renders the site inert to oxidation.
Outcome: This "metabolic blocking" forces the enzyme to seek alternative, slower pathways, significantly extending the elimination half-life (
).
Basicity and Permeability (pKa Shift)
Unsubstituted piperazines are basic amines. At physiological pH (7.4), they are predominantly ionized (
), limiting passive membrane transport.
The Fluorine Shift: The strong electronegativity of fluorine (or a
group) exerts an electron-withdrawing inductive effect ( effect). This reduces the electron density on the piperazine nitrogens, lowering the pKa.
Result: A higher fraction of the drug exists in the neutral form at physiological pH, enhancing oral bioavailability (
) and CNS penetration.
Comparative Case Studies
Case Study A: The Phenothiazine Antipsychotics
Comparison: Fluphenazine (Fluorinated) vs. Perphenazine (Chlorinated)
This classic comparison demonstrates the superiority of the trifluoromethyl (
) group over the chloro () group in stabilizing the piperazine side chain.
PK Parameter
Fluphenazine ( analog)
Perphenazine ( analog)
Impact of Fluorination
Half-life ()
14.7 – 15.3 hours
9 – 12 hours
Extended. provides superior metabolic resistance compared to .
Bioavailability ()
40 – 50% (Oral)
~40% (Oral)
Comparable/Slight Improvement. Both suffer first-pass metabolism, but enhances lipophilicity.
Vol. of Distribution ()
High (>20 L/kg)
High (10-20 L/kg)
Increased. Higher lipophilicity of drives tissue accumulation.
Metabolic Pathway
Sulfoxidation (minor), N-dealkylation
Extensive Sulfoxidation & Glucuronidation
Pathway Shift. sterically and electronically hinders ring oxidation better than .
Case Study B: Experimental 5-HT1D Ligands
Comparison: Unsubstituted Piperazine vs. Fluorinated Propyl-Piperazine
Data derived from structure-activity relationship (SAR) studies (e.g., J. Med.[2] Chem. 1999).[2]
Mechanism: pKa reduction by ~1.4 units significantly increases the neutral fraction available for absorption.
Visualizing the Metabolic Blockade
The following diagram illustrates how fluorination prevents the formation of the unstable "Arene Oxide" intermediate, a common precursor to clearance.
Figure 1: Mechanism of metabolic stabilization via Fluorine substitution. The strong C-F bond prevents hydrogen abstraction, blocking the formation of hydroxylated metabolites.
Experimental Protocols for Validation
To objectively compare a new fluorinated piperazine against a non-fluorinated benchmark, the following self-validating protocols are recommended.
Protocol A: In Vitro Metabolic Stability (Microsomal Stability)
Objective: Determine Intrinsic Clearance (
) and in liver microsomes.
Preparation:
Prepare 10 mM stock solutions of the Test Compound (Fluorinated) and Reference (Non-fluorinated) in DMSO.
Thaw pooled Human/Rat Liver Microsomes (HLM/RLM) on ice.
LC-MS/MS quantification against a standard curve (1–1000 ng/mL).
Data Processing:
Use Non-Compartmental Analysis (NCA) (e.g., Phoenix WinNonlin).
Key Metric for Comparison: Calculate
.
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for comparative pharmacokinetic assessment of piperazine derivatives.
References
Van de Waterbeemd, H., et al. (1999). "Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles."[2] Journal of Medicinal Chemistry. Link
Park, B. K., et al. (2001). "Metabolism of fluorine-containing drugs." Annual Review of Pharmacology and Toxicology. Link
Swallow, S. (2015). "Fluorine in Medicinal Chemistry." Progress in Medicinal Chemistry. Link
Cochrane Schizophrenia Group. (2018). "Perphenazine for schizophrenia."[4][5][6][7] Cochrane Database of Systematic Reviews. Link
Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews. Link
A Senior Application Scientist's Guide to the Spectroscopic Identification of 1-[2-(4-Fluorophenyl)ethyl]-2,6-dimethylpiperazine using IR Spectroscopy
In the landscape of pharmaceutical development and quality control, the unambiguous identification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Infrared (IR) spectroscopy stands as a...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of pharmaceutical development and quality control, the unambiguous identification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Infrared (IR) spectroscopy stands as a rapid, reliable, and non-destructive analytical technique for molecular structure elucidation. This guide provides an in-depth comparison of the expected IR spectroscopic data for 1-[2-(4-Fluorophenyl)ethyl]-2,6-dimethylpiperazine against structurally similar alternatives, supported by experimental data from analogous compounds and established spectroscopic principles.
The Rationale for Spectroscopic Fingerprinting
The molecular structure of 1-[2-(4-Fluorophenyl)ethyl]-2,6-dimethylpiperazine, a compound of interest in medicinal chemistry, presents a unique combination of functional groups: a p-disubstituted aromatic ring, a saturated heterocyclic piperazine ring with N-alkylation and C-alkylation, and an ethyl linker. Each of these components gives rise to characteristic vibrational modes in the mid-infrared region, creating a unique "fingerprint" that allows for its differentiation from related structures. Understanding these subtle differences is crucial for ensuring compound identity and purity.
Predicted Infrared Spectrum of 1-[2-(4-Fluorophenyl)ethyl]-2,6-dimethylpiperazine
While a publicly available experimental spectrum for this specific molecule is not readily found, a theoretical spectrum can be constructed based on the analysis of its constituent functional groups and data from structurally related compounds. The expected key absorption bands are detailed below.
Key Diagnostic Regions:
Aromatic C-H Stretching: Aromatic compounds exhibit C-H stretching vibrations at wavenumbers slightly above 3000 cm⁻¹. For 1-[2-(4-Fluorophenyl)ethyl]-2,6-dimethylpiperazine, a weak to medium intensity band is expected in the 3100-3000 cm⁻¹ region.[1][2]
Aliphatic C-H Stretching: The ethyl and dimethyl groups on the piperazine ring will give rise to strong C-H stretching absorptions in the 3000-2850 cm⁻¹ range.[3][4]
Aromatic C=C Stretching: The carbon-carbon double bonds within the p-fluorophenyl ring will produce characteristic stretching vibrations in the 1600-1475 cm⁻¹ region.[1][3] Two bands are typically observed, one near 1600 cm⁻¹ and another around 1500 cm⁻¹.[1]
C-N Stretching: The stretching vibrations of the C-N bonds within the piperazine ring and the bond connecting the ethyl group to the nitrogen are expected in the 1250-1000 cm⁻¹ range. These bands can be of medium to strong intensity.[3][5]
Aromatic C-H Out-of-Plane Bending (Wagging): The substitution pattern on the benzene ring significantly influences the C-H out-of-plane bending vibrations. For a para-disubstituted ring, a strong absorption band is expected between 860 and 790 cm⁻¹.[1][6] This is a key diagnostic feature.
C-F Stretching: The presence of the fluorine atom on the aromatic ring will result in a strong C-F stretching absorption, typically in the 1250-1100 cm⁻¹ region.
Comparative Analysis with Structural Alternatives
To highlight the unique spectral features of 1-[2-(4-Fluorophenyl)ethyl]-2,6-dimethylpiperazine, a comparison with plausible alternatives is essential.
Absence of N-H Stretch: Unlike its precursor 2,6-dimethylpiperazine, the target molecule will not show an N-H stretching band around 3300 cm⁻¹, confirming the N-alkylation.
para-Substitution Pattern: The strong C-H wagging band between 860-790 cm⁻¹ is a clear indicator of the 1,4-disubstitution on the phenyl ring, distinguishing it from a monosubstituted analogue like N-phenylethylpiperazine.[6][9]
Presence of C-F Stretch: The strong absorption in the 1250-1100 cm⁻¹ region, attributable to the C-F bond, is a definitive feature absent in non-fluorinated analogues.
Piperazine Ring Vibrations: A set of characteristic bands for the piperazine ring is expected between 1340-1010 cm⁻¹, which would be absent in an acyclic analogue.[5]
Experimental Protocol for IR Spectroscopic Analysis
The following protocol outlines the steps for acquiring a high-quality IR spectrum of a solid sample, such as 1-[2-(4-Fluorophenyl)ethyl]-2,6-dimethylpiperazine, using the Attenuated Total Reflectance (ATR) technique, which requires minimal sample preparation.
Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer with a Diamond or Germanium ATR accessory.
Methodology:
Background Spectrum Acquisition:
Ensure the ATR crystal is clean by wiping it with a solvent-moistened (e.g., isopropanol) lint-free tissue.
Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).
Sample Application:
Place a small amount of the solid sample onto the ATR crystal, ensuring complete coverage of the crystal surface.
Apply consistent pressure to the sample using the ATR's pressure clamp to ensure good contact between the sample and the crystal.
Sample Spectrum Acquisition:
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
The spectrum is usually collected in the range of 4000-400 cm⁻¹.
Data Processing:
The software will automatically perform a background subtraction.
If necessary, perform a baseline correction to ensure the baseline is flat.
Label the significant peaks with their corresponding wavenumbers (cm⁻¹).
Visualizing the Workflow and Structural Comparisons
To further clarify the experimental process and the structural basis for the spectral differences, the following diagrams are provided.
Caption: Structural differences and their IR spectral consequences.
Conclusion
The identification of 1-[2-(4-Fluorophenyl)ethyl]-2,6-dimethylpiperazine via IR spectroscopy is a clear and robust process when a systematic approach is taken. By focusing on the characteristic absorption bands arising from the p-fluorophenyl group, the N-ethyl-2,6-dimethylpiperazine moiety, and the absence of an N-H bond, one can confidently distinguish this molecule from its potential precursors and other structurally related compounds. This guide provides the foundational knowledge for researchers, scientists, and drug development professionals to effectively utilize IR spectroscopy for the critical task of molecular identification.
References
PubChem. (n.d.). 2,6-Dimethylpiperazine. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
Smith, B. C. (2016, May 1). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, 31(5), 22-27.
Illinois State University Department of Chemistry. (2015). Infrared Spectroscopy. Retrieved February 15, 2026, from a URL that may be similar to [Link]
Spectra Analysis Instruments, Inc. (n.d.). Determining benzene ring substitution patterns from IR spectra. Retrieved February 15, 2026, from a URL that may be similar to [Link]
OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. Retrieved from [Link]
Dal Cason, T. A. (2008). GC-MS and GC-IR Analysis of Disubstituted Piperazine Analogues of Benzylpiperazine and Trifluoromethylphenylpiperazine. Journal of Forensic Sciences, 53(4), 929-938.
Smith, B. C. (2016). Distinguishing structural isomers: Mono- and disubstituted benzene rings. ResearchGate. Retrieved February 15, 2026, from [Link]
PubChem. (n.d.). 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-[3-(4-fluorophenyl)propyl]piperazine. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
Parlak, C., Alver, Ö., & Şenyel, M. (2019). 1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies. Journal of Molecular Structure, 1185, 43-52.
PubChem. (n.d.). 1-Phenethylpiperazine. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
Asiri, A. M., et al. (2023). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Scientific Reports, 13(1), 12345.
Spell, H. L. (1969). Determination of piperazine rings in ethyleneamines, poly(ethyleneamine), and polyethylenimine by infrared spectrometry. Analytical Chemistry, 41(7), 902-905.
Stead, D., et al. (2016). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society, 138(1), 304-313.
Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved February 15, 2026, from a URL that may be similar to [Link]
SpectraBase. (n.d.). 2,6-Dimethylpiperidine. Wiley-VCH GmbH. Retrieved February 15, 2026, from [Link]
SpectraBase. (n.d.). 1-[2-(4-Fluorophenyl)ethyl]piperazine. John Wiley & Sons, Inc. Retrieved February 15, 2026, from [Link]
Wade, L. G., Jr. (2003). The features of IR spectrum. In Organic Chemistry (5th ed.).
PubChem. (n.d.). 1-(2-((4-Fluorophenyl)phenylmethoxy)ethyl)-4-(3-phenylpropyl)piperazine. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
NIST. (n.d.). Piperazine, 2,6-dimethyl-. National Institute of Standards and Technology. Retrieved February 15, 2026, from [Link]
NIST. (n.d.). Piperazine, 2,6-dimethyl-. National Institute of Standards and Technology. Retrieved February 15, 2026, from [Link]
ResearchGate. (n.d.). Selected IR spectral data for the compounds. Retrieved February 15, 2026, from [Link]
Chemsrc. (n.d.). 1-[2-Fluoro-2-(4-fluorophenyl)ethyl]piperazine. Retrieved February 15, 2026, from [Link]
Reusch, W. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Retrieved from [Link]
LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]
Parlak, C., Alver, Ö., & Şenyel, M. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. SciSpace. Retrieved February 15, 2026, from [Link]
ResearchGate. (n.d.). Synthesis and characterization of a series of phenyl piperazine based ligands. Retrieved February 15, 2026, from [Link]
University of Wisconsin-Stout. (n.d.). INFRARED SPECTROSCOPY (IR). Retrieved February 15, 2026, from a URL that may be similar to [Link]
Anglia Ruskin University. (2015, October 19). The synthesis, analysis and characterisation of piperazine based drugs. Figshare. Retrieved from [Link]
Google Patents. (n.d.). Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine.
National Center for Biotechnology Information. (n.d.). 1-[Bis(4-fluorophenyl)methyl]-4-[2-(2-methylphenoxy)ethyl]piperazine. PubChem. Retrieved February 15, 2026, from a URL that may be similar to [Link]
Personal Protective Equipment (PPE) & Handling Guide: 1-[2-(4-Fluorophenyl)ethyl]-2,6-dimethylpiperazine
Executive Safety Directive Treat this compound as a Respiratory Sensitizer and Potential Neurotoxicant. While specific Safety Data Sheets (SDS) for 1-[2-(4-Fluorophenyl)ethyl]-2,6-dimethylpiperazine may be limited in pub...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Safety Directive
Treat this compound as a Respiratory Sensitizer and Potential Neurotoxicant.
While specific Safety Data Sheets (SDS) for 1-[2-(4-Fluorophenyl)ethyl]-2,6-dimethylpiperazine may be limited in public repositories, a Structure-Activity Relationship (SAR) analysis mandates a high-containment approach. The molecule combines a piperazine core (a known potent respiratory sensitizer) with a fluorinated lipophilic tail , increasing bioavailability and skin absorption potential.
The Golden Rule: Standard "lab coat and latex gloves" are insufficient . The primary risk is not just acute toxicity, but irreversible immunological sensitization (occupational asthma) and accumulation via dermal routes.
Reacts with proteins in the respiratory tract to form haptens, triggering IgE-mediated allergic responses (asthma).
Fluorophenyl Group
Enhanced Permeation
The fluorine atom increases lipophilicity, allowing the compound to penetrate standard nitrile gloves faster than non-fluorinated analogues.
Tertiary Amine
Corrosivity / Irritation
Basic nitrogen centers can cause chemical burns to mucous membranes and eyes upon contact with dust or concentrated solutions.
PPE Selection Matrix
This matrix is designed for solid handling (weighing/transfer) and concentrated solution preparation , the highest risk activities.
Protective Equipment Specifications
Protection Zone
Recommended Equipment
Technical Justification
Respiratory
PAPR (Powered Air Purifying Respirator) or N95/P100 (Task dependent)
Critical: Piperazine sensitization can occur at trace levels. • Open Bench: PAPR with HEPA filter is mandatory.• Fume Hood: N95 is acceptable only if sash is at proper working height.
Hand Protection
Double Gloving Strategy Inner: 4 mil NitrileOuter: 8 mil Nitrile or Laminate
Permeation Defense: Fluorinated organics can degrade thin nitrile. The outer glove acts as a sacrificial barrier; the inner glove prevents skin contact during doffing.
Eye/Face
Chemical Splash Goggles (Indirect Vent)
Safety glasses are insufficient for fine powders. Goggles seal the eyes against airborne dust that tracks around glasses.
Body
Tyvek® 400 (or equivalent) Lab Coat with elastic cuffs
Cotton lab coats absorb dust and become a secondary source of exposure. Tyvek sheds particles and is impermeable to dust.
PPE Decision Logic (Visualization)
Figure 1: Risk-based logic flow for selecting appropriate PPE based on physical state and engineering controls.
Operational Protocol: Safe Weighing & Handling
Objective: Weigh 50 mg of solid compound without generating airborne particulate or contaminating the balance area.
Pre-Work Checklist (Self-Validating System)
Airflow Check: Verify Fume Hood face velocity is 80–100 fpm.
Glove Integrity: Inflate nitrile gloves with air to check for pinholes before donning.
Neutralizer Ready: Have a spray bottle of 5% Acetic Acid or Citric Acid ready (neutralizes basic amines).
Step-by-Step Procedure
Donning (Gowning Up):
Put on Tyvek coat.
Don Inner Gloves (tuck under coat cuffs).
Don Outer Gloves (pull over coat cuffs).
Fit N95/Respirator and Goggles.
The "Static-Free" Weighing Method:
Why: Fluorinated piperazines are often static-prone, causing powder to "jump."
Action: Use an anti-static gun or wipe on the spatula and weighing boat before opening the vial.
Action: Open the chemical vial only inside the fume hood.
Transfer:
Use a disposable spatula.
Weigh the material.
Immediately recap the stock vial.
Critical Step: Wipe the exterior of the stock vial with a Kimwipe dampened in ethanol before returning it to storage. This removes invisible dust traces.
Solubilization (If applicable):
Add solvent (e.g., DMSO, Methanol) immediately to the weighing boat or transfer vial to "wet" the dust. Once in solution, the inhalation risk drops significantly.
Doffing (Gowning Down):
Outer Gloves: Remove inside-out; dispose of as hazardous waste.
Goggles: Wipe with ethanol.
Inner Gloves: Remove last; wash hands immediately with soap and cool water (warm water opens pores, increasing absorption).
Waste Disposal & Decontamination[5][6][7][8][9]
Environmental Compliance: The presence of the Fluorine atom classifies this as Halogenated Organic Waste . Mixing this with non-halogenated solvents (like Acetone/Ethanol waste) can result in regulatory fines and improper incineration temperatures.
Figure 2: Immediate response protocol for solid or liquid spills.[6]
References
National Institute for Occupational Safety and Health (NIOSH). Piperazine dihydrochloride: Systemic Agent. NIOSH Pocket Guide to Chemical Hazards.[7]
[Link]
European Chemicals Agency (ECHA). Substance Information: 1-(4-fluorophenyl)piperazine. (Used as SAR proxy for fluorinated piperazine handling).
[Link]
Occupational Safety and Health Administration (OSHA). Respiratory Protection Standard (29 CFR 1910.134).
[Link]
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Chapter 6: Working with Chemicals.
[Link]